REACTION_CXSMILES
|
[CH:1]12[CH2:9][CH2:8][CH:4]([C:5](=[O:7])[CH2:6]1)[CH2:3][C:2]2=[O:10].[CH2:11](O)[CH2:12][OH:13].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[O:7]1[CH2:11][CH2:12][O:13][C:5]21[CH2:6][CH:1]1[CH2:9][CH2:8][CH:4]2[CH2:3][C:2]1=[O:10]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C(C1)=O)CC2)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aq. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by CC with Hex-EtOAc (7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2(OCC1)C1CC(C(C2)CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |